

Iodomethane-13C: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Iodomethane-13C	
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An In-depth Examination of the Structure, Properties, and Applications of a Versatile Isotopic Labeling Reagent

Iodomethane-13C ([¹³CH₃I]) is a stable, isotopically labeled form of iodomethane, an indispensable reagent in synthetic chemistry. The incorporation of the heavy carbon isotope, ¹³C, makes it a powerful tool for a range of applications in chemical research and drug development, particularly in mechanistic studies and the characterization of molecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Iodomethane-13C**, complete with experimental protocols and data presented for the scientific professional.

Chemical Structure and Properties

Iodomethane-13C consists of a methyl group, where the carbon atom is the ¹³C isotope, bonded to an iodine atom. This simple structure belies its utility as a potent methylating agent. The ¹³C isotope is NMR-active, allowing for the tracking and characterization of the methyl group in various chemical environments.

The key chemical and physical properties of **Iodomethane-13C** are summarized in the table below for easy reference.



Property	Value	
Chemical Formula	¹³ CH₃I	
Molecular Weight	142.93 g/mol	
CAS Number	4227-95-6	
Appearance	Liquid	
Density	2.290 g/mL at 25 °C	
Boiling Point	42 °C	
Melting Point	-66.5 °C	
Isotopic Purity	Typically ≥99 atom % ¹³C	
Solubility	Soluble in common organic solvents.	
SMILES String	[13CH3]I	
InChl Key	INQOMBQAUSQDDS-OUBTZVSYSA-N	

Applications in Research and Drug Development

The primary utility of **lodomethane-13C** lies in its role as a ¹³C-labeling agent. This enables researchers to introduce a "tag" into a molecule of interest, which can then be detected and quantified using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique for elucidating the structure of organic molecules. The introduction of a ¹³C-labeled methyl group from **lodomethane-13C** provides a distinct signal in the ¹³C NMR spectrum, which can be used to:

- Confirm the success of a methylation reaction: The presence of a new signal in the expected chemical shift range confirms the addition of the methyl group.
- Probe the local chemical environment: The chemical shift of the ¹³C-labeled methyl group provides information about the electronic environment of the atom to which it is attached.



- Study molecular dynamics: Changes in the ¹³C NMR spectrum as a function of temperature or other variables can provide insights into the conformational dynamics of the molecule.
- Facilitate the study of large biomolecules: Isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has been instrumental in extending the application of solution-state NMR to larger and more complex proteins.[1]

Mass Spectrometry (MS)

In mass spectrometry, the one-mass-unit increase imparted by the ¹³C label allows for the differentiation of labeled and unlabeled molecules. This is particularly useful in:

- Isotope dilution mass spectrometry: A known amount of the ¹³C-labeled compound is added to a sample as an internal standard for accurate quantification of the unlabeled analyte.
- Metabolic studies: By administering a ¹³C-labeled drug or metabolite, researchers can trace
 its metabolic fate in biological systems by detecting the labeled metabolites using mass
 spectrometry.
- Quantitative proteomics: Iodomethane-13C can be used for the isotopic labeling of peptides, enabling the relative and absolute quantification of proteins in complex biological samples.[2]

Mechanistic Studies

Iodomethane-13C is a valuable tool for elucidating the mechanisms of chemical reactions. By tracking the position of the ¹³C label in the products of a reaction, chemists can infer the bond-forming and bond-breaking steps involved. For example, it has been used to characterize reactive intermediates in important transformations like the Heck reaction.[3][4][5][6][7]

Experimental Protocols

The following are representative protocols for the use of **lodomethane-13C** in common laboratory procedures.

General Protocol for ¹³C-Methylation of a Phenolic Compound

Foundational & Exploratory





This protocol describes a general procedure for the methylation of a phenol using **lodomethane-13C** and a mild base in a suitable solvent.

Materials:

- Phenolic starting material
- Iodomethane-13C
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)
- Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (1.5 2.0 eq).
- Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve or suspend the starting materials.
- Addition of lodomethane-13C: Add lodomethane-13C (1.1 1.5 eq) to the reaction mixture dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



- Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel to yield the pure ¹³C-methylated product.

Protocol for Acquiring a ¹³C NMR Spectrum

This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a ¹³C-labeled compound.

Materials:

- ¹³C-labeled sample
- Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the ¹³C-labeled sample in the chosen deuterated solvent in an NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquisition Parameters: Set up a standard ¹³C NMR experiment. Key parameters to consider include:
 - Pulse sequence: A standard single-pulse experiment with proton decoupling is typically used.
 - Number of scans (ns): This will depend on the concentration of the sample. For a ¹³C-labeled compound, a smaller number of scans may be sufficient compared to a natural abundance sample.

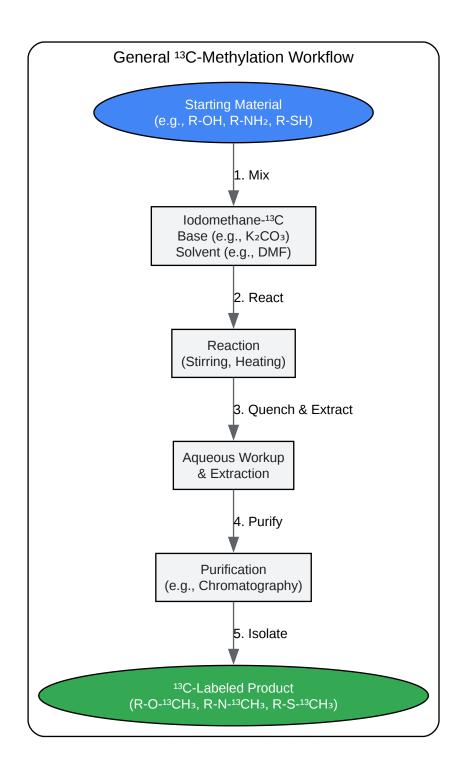


- Relaxation delay (d1): A sufficient delay (e.g., 1-5 seconds) should be used to allow for full relaxation of the ¹³C nuclei between scans.
- · Data Acquisition: Start the acquisition.
- Data Processing: After the acquisition is complete, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
- Data Analysis: Calibrate the chemical shift axis using the solvent peak as a reference. The signal corresponding to the ¹³C-labeled methyl group should be readily identifiable.

Visualizations

The following diagrams illustrate key concepts related to the application of **lodomethane-13C**.

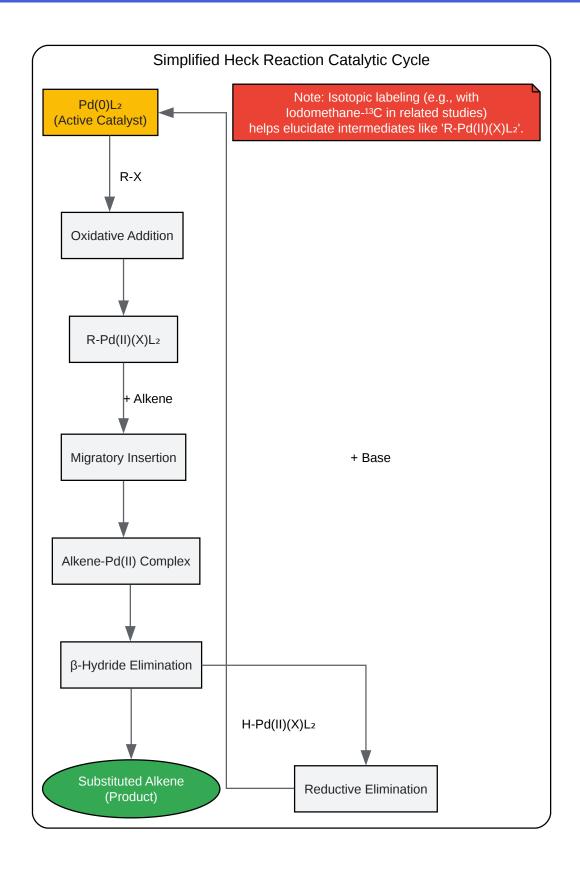




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Caption: A generalized workflow for a typical ¹³C-methylation reaction using **lodomethane-13C**.





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Caption: A simplified catalytic cycle for the Heck reaction, where isotopic labeling can be used to study intermediates.

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